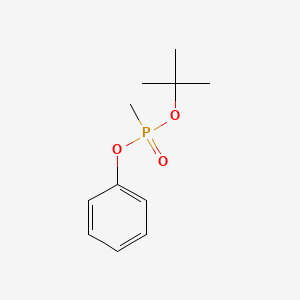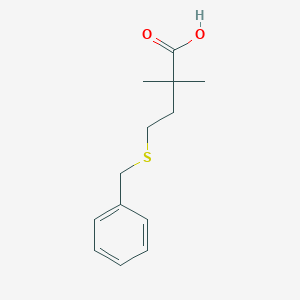![molecular formula C24H30O5 B12574274 Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate CAS No. 189010-67-1](/img/structure/B12574274.png)
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C24H30O5 . It consists of 59 atoms: 30 hydrogen atoms, 24 carbon atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes a benzoate ester linked to a nonylphenoxy group through a carbonyl bridge.
Métodos De Preparación
The synthesis of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-nonylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .
Comparación Con Compuestos Similares
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[(4-octylphenoxy)carbonyl]oxy}benzoate: Similar structure but with an octyl group instead of a nonyl group.
Methyl 2-{[(4-decylphenoxy)carbonyl]oxy}benzoate: Similar structure but with a decyl group instead of a nonyl group.
The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
189010-67-1 |
|---|---|
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl 2-(4-nonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-4-5-6-7-8-9-12-19-15-17-20(18-16-19)28-24(26)29-22-14-11-10-13-21(22)23(25)27-2/h10-11,13-18H,3-9,12H2,1-2H3 |
Clave InChI |
HMCXQYADBIDMKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)

![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)

![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)

![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
